![molecular formula C9H12ClNO2S B5540506 N-[2-(4-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B5540506.png)

N-[2-(4-chlorophenyl)ethyl]methanesulfonamide

Descripción general

Descripción

Synthesis Analysis

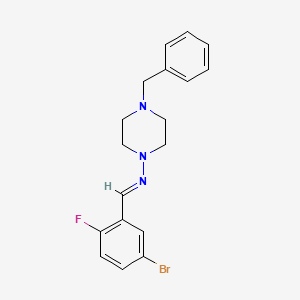

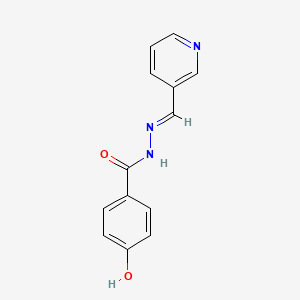

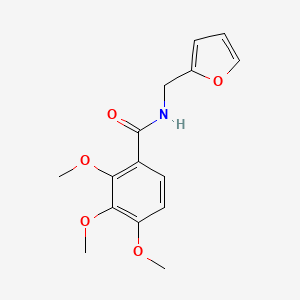

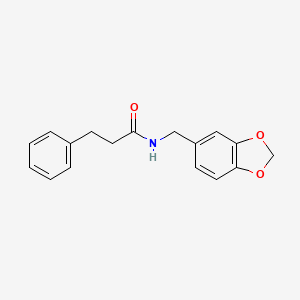

The synthesis of methanesulfonamide derivatives, including those with chlorophenyl groups, often involves complex chemical reactions. For instance, processes have been developed for large-scale production of compounds similar to N-[2-(4-chlorophenyl)ethyl]methanesulfonamide, highlighting the importance of selecting appropriate precursors and reaction conditions for efficient synthesis (PestiJaan et al., 1998).

Molecular Structure Analysis

The molecular structure of N-[2-(4-chlorophenyl)ethyl]methanesulfonamide and related compounds is characterized by specific conformations and bond parameters. Studies have shown that the N-H bond conformation can be syn or anti to chloro substituents, impacting the compound's biological activity. The spatial arrangement of the methanesulfonyl group and amide hydrogen plays a crucial role in the molecule's interaction with receptor molecules (Gowda et al., 2007).

Chemical Reactions and Properties

N-[2-(4-chlorophenyl)ethyl]methanesulfonamide participates in various chemical reactions, demonstrating its reactivity and potential as a precursor for further chemical transformations. Its reactivity is illustrated by its ability to form complexes and participate in hydrogen bonding, which is fundamental to its structural stability and interactions (Binkowska et al., 2001).

Physical Properties Analysis

The physical properties of methanesulfonamide derivatives, such as melting points, solubility, and crystal structure, are influenced by their molecular structure. Hydrogen bonding and molecular conformations significantly affect these properties, contributing to the compound's behavior in different environments (Tuttolomondo et al., 2005).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are critical for understanding the behavior of N-[2-(4-chlorophenyl)ethyl]methanesulfonamide in chemical reactions. Its sulfonamide group contributes to its unique chemical behavior, offering opportunities for selective reactions and synthesis of complex molecules (Shealy et al., 1984).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Synthesis of Antifungal Agents The methanesulfonates of α-(4-chlorophenyl)-α-[1-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazole-1-ethanol and α-[1-(2-chlorophenyl)ethenyl]-α-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol are developed for the treatment and prevention of systemic fungal infections. This research illustrates the utility of methanesulfonate derivatives in synthesizing compounds with significant antifungal properties (PestiJaan et al., 1998).

Self-Assembling Structures Research on diethyltin(methoxy)methanesulfonate with sulfonate-phosphonate ligands highlights the formation of three-dimensional self-assemblies, showcasing the role of sulfonate derivatives in constructing complex molecular architectures (Shankar et al., 2011).

Biological Studies

Methane Production and Inhibition Studies on microbial cultures highlight the reduction of specific sulfonamide derivatives to produce chiral intermediates for synthetic applications, such as beta-receptor antagonists. This demonstrates the biological transformations of sulfonamide compounds in microbial systems for pharmaceutical synthesis (Patel et al., 1993).

Dechlorination in Environmental Processes Investigations into the reductive dechlorination of chlorinated compounds by microorganisms, in the presence of sulfonate derivatives, provide insights into environmental bioremediation processes and the role of chemical compounds in influencing microbial pathways (Sokol et al., 1994).

Safety and Hazards

Propiedades

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2S/c1-14(12,13)11-7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIAVCZGURQEAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-chlorophenyl)ethyl]methanesulfonamide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylacetamide](/img/structure/B5540437.png)

![methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540441.png)

![9-(5-fluoro-2-methoxybenzyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540471.png)

![2-butyl-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5540489.png)

![N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5540491.png)

![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine](/img/structure/B5540497.png)

![1,3-dimethyl-6-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5540514.png)

![N~2~-cyclopropyl-N~4~-{2-[(heptafluoropropyl)thio]phenyl}-N~6~-methyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B5540518.png)

![2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5540521.png)